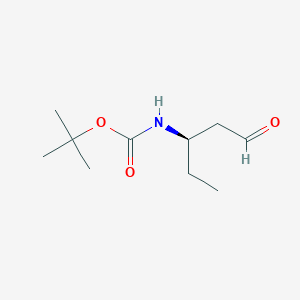
(R)-tert-butyl (1-oxopentan-3-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(R)-tert-butyl (1-oxopentan-3-yl)carbamate, also known as (R)-t-butyl 3-oxopentanoyl carbamate or BOPC, is a chemical compound that has been widely used in scientific research. It is a chiral carbamate that has a tert-butyl group attached to the nitrogen atom. BOPC has been used in various studies, including as a chiral derivatizing agent for the analysis of amino acids and peptides, as well as a reagent for the synthesis of chiral compounds.
Scientific Research Applications
Synthesis and Chemical Reactions
Preparation and Diels‐Alder Reaction : The study by Padwa, Brodney, and Lynch (2003) explores the preparation of tert-butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate through a series of reactions including Diels-Alder, showcasing the versatility of carbamates in synthetic organic chemistry Padwa, Brodney, & Lynch, 2003.
Thionyl Chloride-Mediated Synthesis : Li et al. (2015) describe an efficient synthesis of tert-butyl ((S)-1-((R)-oxiran-2-yl)-2-phenylethyl)carbamate, highlighting the chemical's significance in streamlined synthetic processes Li, Mei, Gao, Li, Yan, & Che, 2015.
Structural Analysis and Materials Science
Carbocyclic Analogue of Protected β-d-2-Deoxyribosylamine : Ober, Marsch, Harms, and Carell (2004) investigated the crystal structure of a carbocyclic analogue, demonstrating the importance of tert-butyl carbamates in the analysis of molecular structures and their implications for synthetic biology Ober, Marsch, Harms, & Carell, 2004.
Hydrogen and Halogen Bonds : The work by Das et al. (2016) on carbamate derivatives sheds light on the role of hydrogen and halogen bonds in molecular assembly, demonstrating the compound's utility in understanding and designing new molecular structures Das, Chattopadhyay, Hazra, Sureshbabu, & Mukherjee, 2016.
Catalysis and Drug Synthesis
Bioinspired Manganese Complexes : Qiu, Xia, and Sun (2019) discuss the catalytic epoxidation reaction for synthesizing an important synthetic intermediate of carfilzomib, emphasizing the compound's role in facilitating greener catalytic processes Qiu, Xia, & Sun, 2019.
Asymmetric Aldol Routes : Ghosh, Cárdenas, and Brindisi (2017) describe enantioselective syntheses of carbamate derivatives, showcasing their application in the development of novel protease inhibitors and underlining the compound's relevance in medicinal chemistry Ghosh, Cárdenas, & Brindisi, 2017.
properties
IUPAC Name |
tert-butyl N-[(3R)-1-oxopentan-3-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-5-8(6-7-12)11-9(13)14-10(2,3)4/h7-8H,5-6H2,1-4H3,(H,11,13)/t8-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEVHRUHHMAZBRX-MRVPVSSYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC=O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](CC=O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601207259 |
Source


|
| Record name | 1,1-Dimethylethyl N-[(1R)-1-ethyl-3-oxopropyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601207259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-tert-butyl (1-oxopentan-3-yl)carbamate | |
CAS RN |
198493-29-7 |
Source


|
| Record name | 1,1-Dimethylethyl N-[(1R)-1-ethyl-3-oxopropyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=198493-29-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl N-[(1R)-1-ethyl-3-oxopropyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601207259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

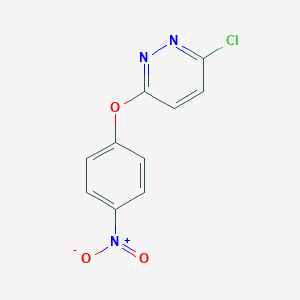
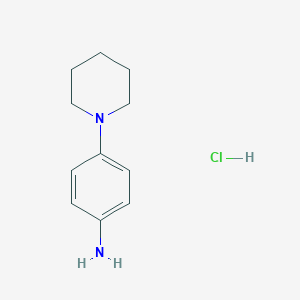
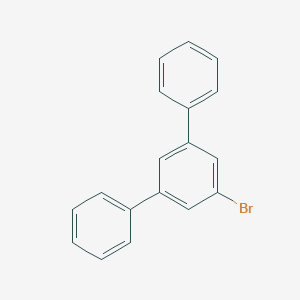
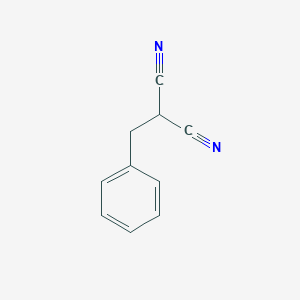
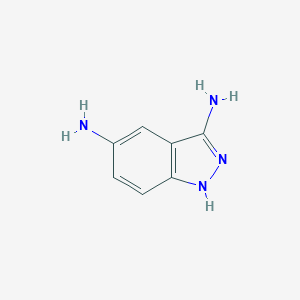






![3H-spiro[1,3-benzothiazole-2,1'-cyclohexane]](/img/structure/B177440.png)
![[5-(2-Pyridinyl)-2-Thienyl]Methanol](/img/structure/B177441.png)
![trans-4-[2-(4-Pentylcyclohexyl)ethyl]cyclohexanone](/img/structure/B177444.png)